benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heat and Flame Resistant Materials

One area of research explores this polymer's potential use in creating heat and flame-resistant materials. The strong chemical bonds within the polymer structure are believed to contribute to its thermal stability []. Studies have investigated its use in protective clothing for firefighters and industrial workers [].

Electrical Insulation

Another area of research focuses on the potential application of this polymer in electrical insulation, particularly for high-temperature applications. The polymer's ability to withstand high temperatures makes it a candidate for insulating materials in transformers and other electrical components [].

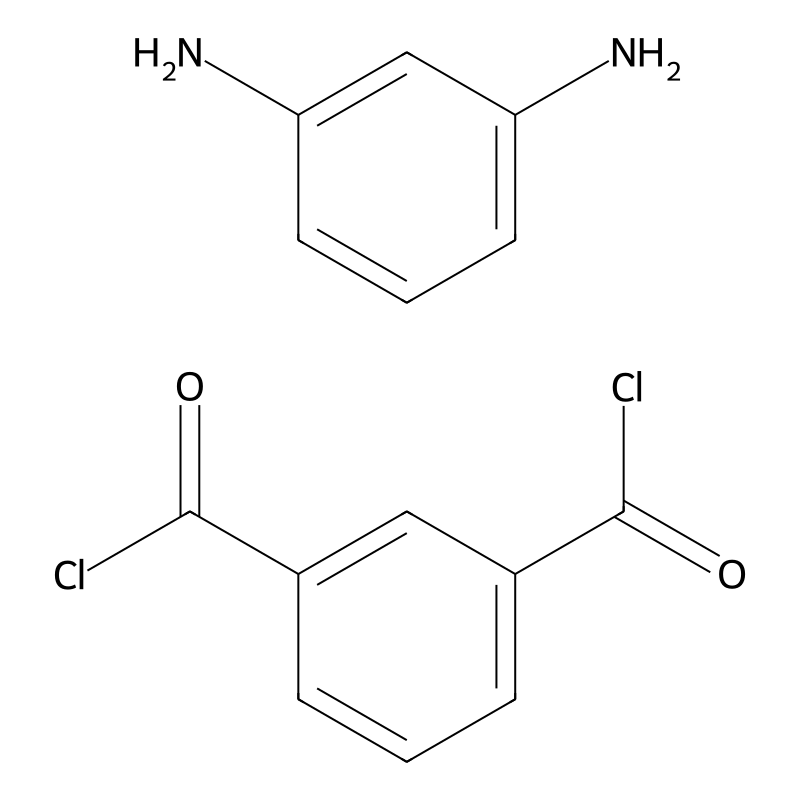

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride is a compound that combines an amine and a dicarbonyl chloride functional group. The chemical structure consists of a benzene ring with an amine group at the 1 and 3 positions, and a dicarbonyl chloride group at the same positions. This compound is known for its reactivity due to the presence of both amine and acyl chloride functionalities, which allows it to participate in various

- Acylation Reactions: The acyl chloride group can react with nucleophiles, particularly amines, leading to the formation of amides.

- Nucleophilic Substitution: The presence of chlorine atoms allows for substitution reactions where nucleophiles can replace the chlorine atoms.

- Condensation Reactions: The compound can participate in condensation reactions with various alcohols or other amines to form more complex structures.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and polymers.

The synthesis of benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride can be achieved through several methods:

- Direct Chlorination: Chlorination of isophthalic acid can yield the dicarbonyl chloride.

- Amine Reaction: Reacting an appropriate diamine with dicarbonyl chlorides under controlled conditions can facilitate the formation of the desired compound.

- Carbamate Formation: Utilizing carbamate intermediates may also lead to this compound through subsequent hydrolysis and chlorination steps .

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride finds applications in various fields:

- Polymer Chemistry: Used as a building block for synthesizing polyamides and other high-performance polymers.

- Pharmaceuticals: Potential precursor for drug development due to its reactive functional groups.

- Dyes and Pigments: Can be utilized in the synthesis of dyes owing to its aromatic structure.

Research on interaction studies involving benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride has indicated its potential to form complexes with metals and other organic molecules. These interactions can enhance its properties for specific applications in catalysis and materials science.

Studies suggest that its derivatives may interact with biological targets such as enzymes or receptors, though detailed interaction profiles remain under investigation .

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride shares similarities with several other compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Terephthaloyl Chloride | C8H4Cl2O2 | Used in polymers like Kevlar |

| Benzene-1,4-diamine | C6H8N2 | Exhibits different reactivity due to position |

| Benzene-1,2-diamine | C6H8N2 | Different isomer with distinct properties |

Uniqueness:

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride is unique due to its specific arrangement of functional groups that allow it to participate in diverse

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).